molecular formula C16H13N3O B1618548 5-(p-Tolylazo)-8-quinolinol CAS No. 32903-07-4

5-(p-Tolylazo)-8-quinolinol

Cat. No. B1618548
CAS RN: 32903-07-4
M. Wt: 263.29 g/mol
InChI Key: VZLUNLPYLKJNQR-UHFFFAOYSA-N
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Description

Azo compounds like “5-(p-Tolylazo)-8-quinolinol” typically contain a functional group R-N=N-R’, where R and R’ can be either aryl or alkyl . They are often used as dyes due to their vivid colors .


Synthesis Analysis

The synthesis of azo compounds often involves the reaction of an aromatic amine with a diazonium compound . The exact synthesis process for “5-(p-Tolylazo)-8-quinolinol” is not available in the sources I found.


Molecular Structure Analysis

The molecular structure of azo compounds generally consists of two organic groups (R and R’) linked by a N=N double bond . The exact molecular structure of “5-(p-Tolylazo)-8-quinolinol” is not specified in the sources I found.


Chemical Reactions Analysis

Azo compounds can undergo a variety of chemical reactions, including redox reactions and reactions with nucleophiles . The specific chemical reactions of “5-(p-Tolylazo)-8-quinolinol” are not detailed in the sources I found.


Physical And Chemical Properties Analysis

Azo compounds often have vibrant colors and can exist as crystalline solids . They may also exhibit birefringence . The specific physical and chemical properties of “5-(p-Tolylazo)-8-quinolinol” are not detailed in the sources I found.

Mechanism of Action

The mechanism of action of azo compounds can vary widely depending on their structure and the context in which they are used . The specific mechanism of action of “5-(p-Tolylazo)-8-quinolinol” is not detailed in the sources I found.

Safety and Hazards

Azo compounds can pose various safety hazards depending on their specific structure . It’s important to handle them with care and use appropriate safety measures. The specific safety and hazard information for “5-(p-Tolylazo)-8-quinolinol” is not detailed in the sources I found.

properties

IUPAC Name

5-[(4-methylphenyl)diazenyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11-4-6-12(7-5-11)18-19-14-8-9-15(20)16-13(14)3-2-10-17-16/h2-10,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLUNLPYLKJNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273788
Record name 5-(4-Methylphenylazo)-8-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(p-Tolylazo)-8-quinolinol

CAS RN

32903-07-4
Record name 5-(4-Methylphenylazo)-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32903-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinol, 5-(p-tolylazo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032903074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Methylphenylazo)-8-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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